(R)-bambuterol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

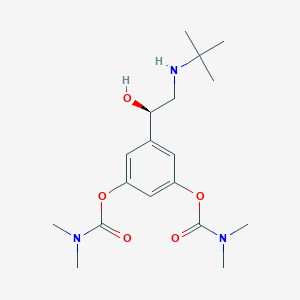

(R)-bambuterol is the (R)-enantiomer of bambuterol. It is an enantiomer of a (S)-bambuterol.

Wissenschaftliche Forschungsanwendungen

Bronchodilation in Asthma

(R)-Bambuterol is primarily recognized for its potent bronchodilator effects, making it effective in managing bronchospasm associated with asthma. Studies have demonstrated that it exhibits a longer duration of action compared to racemic bambuterol, with effects lasting over 12 hours .

- Case Study: Guinea Pig Model

| Dosage (mg/kg) | Collapse Latency (seconds) | R-Bambuterol | Racemic Bambuterol |

|---|---|---|---|

| 0 | 58 ± 9 | Control | Control |

| 4 | Increased latency | Significant | Similar |

| 8 | No collapse | Full protection | Collapse at 316 ± 36 |

Lipid-Lowering Effects

Beyond its respiratory benefits, this compound has been studied for its lipid-lowering properties. It has shown efficacy in reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) and improving the ApoA1/ApoB ratio, which is indicative of cardiovascular health .

- Case Study: Healthy Chinese Subjects

| Dosage Group | LDL-C Reduction (%) | ApoA1/ApoB Ratio Change |

|---|---|---|

| Single Dose | Significant reduction | Marginal increase |

| Multiple Doses | Sustained reduction | Marginal increase |

Safety and Side Effects

The safety profile of this compound is favorable compared to racemic bambuterol, as it exhibits reduced cardiovascular side effects. In studies measuring heart rate and blood pressure responses, this compound demonstrated significantly less impact on these parameters than its racemic form, indicating a better benefit-risk ratio for patients .

Analyse Chemischer Reaktionen

Asymmetric Reduction Route

-

Starting Material : 1-(3,5-dihydroxyphenyl)ethanone undergoes esterification with dimethylcarbamic chloride to form 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone .

-

Bromination : Copper(II) bromide introduces a bromine atom at the α-carbon, yielding 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanone .

-

Chiral Reduction : The ketone is reduced using (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Cl], achieving 99% enantiomeric excess (e.e.) for the (R)-configuration .

-

Epoxide Formation : NaOH treatment converts the resulting alcohol to an epoxide, which reacts with tert-butylamine to form (R)-bambuterol .

Biocatalytic Asymmetric Reduction

-

Substrate : 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone is reduced using whole cells of Williopsis californica pre-incubated with glycerol .

-

Conditions : 10% glycerol enhances substrate solubility and cofactor recycling, yielding (R)-alcohol with 81% isolated yield and >99% e.e. .

Metabolic Activation and Enzymatic Interactions

This compound acts as a prodrug, requiring hydrolysis by butyrylcholinesterase (BChE) to release (R)-terbutaline :

Stepwise Hydrolysis

-

First Carbamate Cleavage : BChE transfers one carbamate group from this compound, forming a monocarbamate intermediate (MONO) .

-

Second Cleavage : MONO undergoes further hydrolysis to release (R)-terbutaline .

| Compound | BChE Inhibition (IC₅₀) | AChE Inhibition (IC₅₀) |

|---|---|---|

| This compound | 0.078 ± 0.005 μM | >100 μM |

| Bambuterol | 0.119 ± 0.004 μM | 3 μM |

Kinetics of BChE Inhibition

-

Time- and Concentration-Dependence : MTR-3 (a bambuterol analog) shows pseudo-irreversible inhibition of BChE with a bimolecular rate constant k3=(1.44±0.02)×105M−1min−1 for carbamylation .

-

Decarbamylation : The carbamylated enzyme regenerates activity via hydrolysis with a rate constant kdecarb=0.013min−1 at pH 7.4 .

Enantioselective Pharmacodynamics

-

Bronchodilation : this compound is twice as potent as racemic bambuterol in guinea pig asthma models (ED₅₀: 0.91 mg/kg vs. 1.68 mg/kg) .

-

Cardiovascular Effects : Both enantiomers increase heart rate in beagles, but this compound’s therapeutic index is superior due to reduced airway resistance at lower doses .

Comparative Analysis of Synthetic Routes

Structural and Mechanistic Insights

-

X-ray Crystallography : Confirms the (R)-configuration and planar carbamate groups, which are critical for BChE recognition .

-

Circular Dichroism : Distinct spectral peaks at 210 nm (carbamate) and 250 nm (aromatic ring) validate stereochemical integrity .

This synthesis and reactivity profile underscores this compound’s potential as a selective bronchodilator with optimized pharmacokinetics. Future research should explore covalent BChE inhibitors derived from its carbamate chemistry .

Eigenschaften

CAS-Nummer |

788821-30-7 |

|---|---|

Molekularformel |

C18H29N3O5 |

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m0/s1 |

InChI-Schlüssel |

ANZXOIAKUNOVQU-HNNXBMFYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Isomerische SMILES |

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Kanonische SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.